1-[(6-Chloro-1H-indol-3-yl)methyl]-4-(4-methylphenyl)piperidin-4-ol
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Overview
Description
1-[(6-Chloro-1H-indol-3-yl)methyl]-4-(4-methylphenyl)piperidin-4-ol is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry . This compound features a unique structure combining an indole moiety with a piperidine ring, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-[(6-Chloro-1H-indol-3-yl)methyl]-4-(4-methylphenyl)piperidin-4-ol typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The piperidine ring can be introduced through a nucleophilic substitution reaction, followed by the attachment of the 4-methylphenyl group using a Friedel-Crafts alkylation . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-[(6-Chloro-1H-indol-3-yl)methyl]-4-(4-methylphenyl)piperidin-4-ol undergoes various chemical reactions, including:
Scientific Research Applications
1-[(6-Chloro-1H-indol-3-yl)methyl]-4-(4-methylphenyl)piperidin-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(6-Chloro-1H-indol-3-yl)methyl]-4-(4-methylphenyl)piperidin-4-ol involves its interaction with molecular targets such as tubulin. The compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other tubulin inhibitors like colchicine .
Comparison with Similar Compounds
1-[(6-Chloro-1H-indol-3-yl)methyl]-4-(4-methylphenyl)piperidin-4-ol can be compared with other indole derivatives such as:
1H-indole-3-carbaldehyde: Used as a precursor in the synthesis of various biologically active molecules.
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: Exhibits similar biological activities and is studied for its anticancer properties.
The uniqueness of this compound lies in its specific structure, which combines the indole and piperidine moieties, providing a distinct set of chemical and biological properties.
Properties
CAS No. |
923295-33-4 |
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Molecular Formula |
C21H23ClN2O |
Molecular Weight |
354.9 g/mol |
IUPAC Name |
1-[(6-chloro-1H-indol-3-yl)methyl]-4-(4-methylphenyl)piperidin-4-ol |
InChI |
InChI=1S/C21H23ClN2O/c1-15-2-4-17(5-3-15)21(25)8-10-24(11-9-21)14-16-13-23-20-12-18(22)6-7-19(16)20/h2-7,12-13,23,25H,8-11,14H2,1H3 |
InChI Key |
JEIWHPOQYWKHOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCN(CC2)CC3=CNC4=C3C=CC(=C4)Cl)O |
Origin of Product |
United States |
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